![molecular formula C12H9N3O3 B1402916 2-[2-(1,2,4-oxadiazol-3-il)etil]-1H-isoindol-1,3(2H)-diona CAS No. 1365963-46-7](/img/structure/B1402916.png)
2-[2-(1,2,4-oxadiazol-3-il)etil]-1H-isoindol-1,3(2H)-diona
Descripción general
Descripción
1,2,4-Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . Isoindole is a polycyclic compound made up of a benzene ring fused to a pyrrole ring. An example of an isoindole derivative is Indigo dye, a blue dye that is used in coloring jeans.
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles often involves the reaction of amidoximes with carboxylic acids and a wide range of their derivatives, including acyl chlorides, esters, aldehydes, and cyclic anhydrides of dicarboxylic acids . The synthesis of isoindole derivatives is often achieved through cyclization reactions .
Molecular Structure Analysis
1,2,4-Oxadiazoles have four regioisomeric forms and their properties vary due to differences in the electronic environment caused by the positions of the two substituents in the oxadiazole ring . Isoindole has a planar structure due to the conjugation of p-orbitals across the molecule.
Chemical Reactions Analysis
1,2,4-Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond . This property is actively employed in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its exact structure. For 1,2,4-oxadiazoles, they possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen .
Aplicaciones Científicas De Investigación
- Investigadores han sintetizado una serie de derivados de 5-fluorouracilo unidos a 1,2,4-oxadiazol. Estos compuestos demostraron una prometedora actividad anticancerígena contra líneas celulares de cáncer humano, incluyendo MCF-7, MDA MB-231, cáncer de pulmón (A549) y cáncer de próstata (DU-145) . La combinación del andamiaje 1,2,4-oxadiazol con 5-fluorouracilo mejora la biodisponibilidad y minimiza la toxicidad.
- Se han investigado nuevos derivados de 1,2,4-oxadiazol por su potencial como agentes antidiabéticos. Estos compuestos exhiben valiosas propiedades que podrían contribuir al control de la diabetes .
- Algunos derivados de 1,2,4-oxadiazol han demostrado efectos antiinflamatorios y analgésicos. Estos compuestos pueden ser útiles para aliviar el dolor y la inflamación .
- Se han estudiado ciertos compuestos de 1,2,4-oxadiazol por su actividad ulcerogénica. Comprender sus efectos en la formación de úlceras es esencial para la evaluación de la seguridad de los medicamentos .
- Se ha desarrollado un método eficiente de una sola olla para sintetizar 2-(1,2,4-oxadiazol-5-il)anilinas. Estos bi-heterociclos tienen potencial para diversas aplicaciones .
- Se han empleado técnicas de acoplamiento molecular para identificar posibles objetivos y diseñar fármacos basados en derivados de 1,2,4-oxadiazol. Estos estudios ayudan a optimizar la biodisponibilidad y minimizar la toxicidad .
Actividad Anticancerígena
Agentes Antidiabéticos
Propiedades Antiinflamatorias y Analgésicas
Actividad Ulcerogénica
Síntesis de Bi-Heterociclos
Estudios de Acoplamiento Molecular
Mecanismo De Acción
Target of Action
It’s known that 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have also been identified as agents for treatment of age-related diseases , antimicrobials , and Sirtuin 2 inhibitors .
Mode of Action
Compounds with the 1,2,4-oxadiazole motif are known to interact with their targets through various mechanisms, depending on the specific derivative and target .
Biochemical Pathways
1,2,4-oxadiazole derivatives have been found to impact a variety of biochemical pathways depending on their specific targets .
Result of Action
1,2,4-oxadiazole derivatives have been found to exhibit a range of effects, including anticancer activity .
Direcciones Futuras
1,2,4-Oxadiazoles have a wide range of applications and are of considerable importance in different fields such as material science, medicinal chemistry, and high energy molecules . Therefore, the development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .
Análisis Bioquímico
Biochemical Properties
2-[2-(1,2,4-oxadiazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. The compound has been shown to interact with human carbonic anhydrase isoforms, which are enzymes involved in the regulation of pH and fluid balance in tissues . Additionally, it has been identified as a selective inhibitor of certain enzymes related to cancer therapy . These interactions are primarily mediated through hydrogen bonding and hydrophobic interactions, which facilitate the binding of the compound to the active sites of these enzymes.
Cellular Effects
The effects of 2-[2-(1,2,4-oxadiazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the activity of peroxisome proliferator-activated receptor α/δ (PPARα/δ) dual agonists, which play a role in lipid metabolism and energy homeostasis . Furthermore, the compound has demonstrated antimicrobial properties, affecting the growth and viability of bacterial and fungal cells .
Molecular Mechanism
At the molecular level, 2-[2-(1,2,4-oxadiazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes, leading to enzyme inhibition or activation. For example, it inhibits the activity of human carbonic anhydrase by binding to its active site, thereby preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[2-(1,2,4-oxadiazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of 2-[2-(1,2,4-oxadiazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as reducing inflammation and inhibiting tumor growth . At high doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
2-[2-(1,2,4-oxadiazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes can affect the compound’s bioavailability and efficacy, as well as its potential for causing adverse effects.
Transport and Distribution
Within cells and tissues, 2-[2-(1,2,4-oxadiazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione is transported and distributed through interactions with transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, and it can bind to plasma proteins, which facilitate its distribution throughout the body . These interactions can influence the compound’s localization and accumulation in different tissues.
Subcellular Localization
The subcellular localization of 2-[2-(1,2,4-oxadiazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione is critical for its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm and nucleus . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. For example, the compound can be targeted to the mitochondria, where it can affect mitochondrial function and energy production .
Propiedades
IUPAC Name |
2-[2-(1,2,4-oxadiazol-3-yl)ethyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O3/c16-11-8-3-1-2-4-9(8)12(17)15(11)6-5-10-13-7-18-14-10/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMGMSURHDTWRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=NOC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


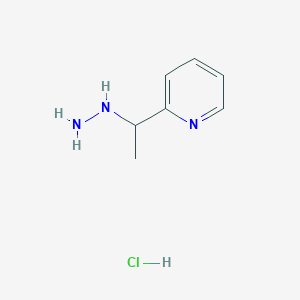
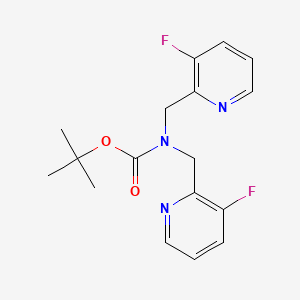
![2-Chloro-N-[3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]propanamide](/img/structure/B1402835.png)
![2-Bromo-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B1402837.png)
![(2-{[3-(3,4-Dihydroquinolin-1(2H)-yl)-3-oxopropyl]thio}phenyl)amine](/img/structure/B1402839.png)
![2-[2-Chloro-3-(3,4-difluoro-phenyl)-acryloylamino]-benzoic acid](/img/structure/B1402843.png)
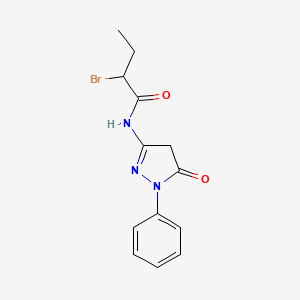
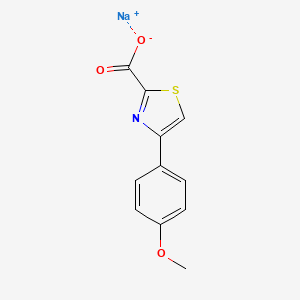
![2-Chloro-N-(4-{[(6-chloropyridazin-3-yl)amino]sulfonyl}phenyl)propanamide](/img/structure/B1402849.png)
![2-Azabicyclo[2.2.2]oct-7-ene-6-carboxylic acid hydrochloride](/img/structure/B1402850.png)

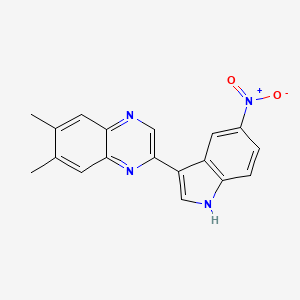
![3-Benzothiazol-6-yl-5-[2-(5-methoxy-1H-indol-3-yl)-2-oxo-ethylidene]-2-thioxo-thiazolidin-4-one](/img/structure/B1402854.png)
![2-[3-(tert-Butoxycarbonyl-amino-methyl)-5-chloro-1H-indol-2-yl]-4-methyl-pentanoic acid](/img/structure/B1402855.png)
